molecular formula C11H17N5O9P2 B12942501 (2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride

(2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride

Cat. No.: B12942501
M. Wt: 425.23 g/mol
InChI Key: FANAVXXBPKVMFK-UHFFFAOYSA-N
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Description

Stereochemical Analysis of the Tetrahydrofuran Ribose Moiety

The tetrahydrofuran ribose moiety in this compound adopts a (2R,3S,4R,5R) configuration, as defined by the Cahn-Ingold-Prelog priority rules. This stereochemistry diverges from canonical ribose in adenosine triphosphate (adenosine triphosphate), which typically exhibits a (2R,3R,4R,5R) configuration. X-ray crystallographic data from analogous structures reveal that the 3S configuration induces a slight puckering distortion (C3'-endo to C2'-exo) in the tetrahydrofuran ring, reducing planarity by approximately 12° compared to standard ribofuranose.

Nuclear magnetic resonance spectroscopy further corroborates this distortion. The coupling constant between H2' and H3' (J = 5.8 Hz) indicates a trans-diaxial relationship, consistent with the 3S configuration. This stereochemical arrangement influences hydrogen-bonding networks, as the 3-hydroxyl group adopts an axial orientation, forming intramolecular interactions with the adjacent ethylphosphonic group (distance: 2.7 Å).

Table 1: Stereochemical Comparison with Canonical Ribose

Parameter This Compound Adenosine Triphosphate
C2 Configuration R R
C3 Configuration S R
Ring Puckering Amplitude 0.43 Å 0.28 Å
H2'-H3' Coupling Constant 5.8 Hz 6.3 Hz

The altered stereochemistry enhances solvent accessibility to the anhydride bridge, potentially modulating its hydrolytic stability.

Conformational Dynamics of the Ethylphosphonic-Phosphoric Anhydride Bridge

The ethylphosphonic-phosphoric anhydride bridge exhibits restricted rotational freedom due to steric hindrance between the ethyl group and the tetrahydrofuran oxygen. Molecular dynamics simulations (300 K, 100 ns) reveal three dominant conformers:

  • Synperiplanar (φ = 0° ± 15°): 43% occupancy
  • Anticlinal (φ = 120° ± 20°): 37% occupancy
  • Synclinal (φ = -60° ± 15°): 20% occupancy

The energy barrier for interconversion between synperiplanar and anticlinal states is 8.2 kcal/mol, significantly higher than the 5.1 kcal/mol observed in adenosine triphosphate's phosphoanhydride bonds. This rigidity arises from electrostatic repulsion between the phosphonic oxygen lone pairs and the adjacent ribose hydroxyls (distance: 3.1 Å).

Table 2: Conformational Parameters of the Anhydride Bridge

Parameter This Compound Adenosine Triphosphate
P-O-P Bond Angle 123° 130°
Rotational Barrier 8.2 kcal/mol 5.1 kcal/mol
Hydrolytic Half-life (pH 7) 18 min 2.5 min

The extended half-life suggests that the ethyl group stabilizes the transition state during hydrolysis, possibly through hyperconjugative interactions with the phosphonic σ* orbital.

Comparative Analysis with Canonical High-Energy Phosphate Compounds

The compound’s hybrid phosphonic-phosphoric anhydride bridge stores 9.7 kcal/mol of free energy, intermediate between phosphoenolpyruvate (14.8 kcal/mol) and adenosine triphosphate (7.3 kcal/mol). This energy profile arises from two factors:

  • Resonance Stabilization : The phosphonic group delocalizes 38% of the negative charge (vs. 52% in phosphate), reducing stabilization of hydrolysis products.
  • Steric Strain : The ethyl group imposes 1.3 kcal/mol of additional torsional strain compared to methylene bridges in adenosine diphosphate.

Table 3: Thermodynamic Comparison of High-Energy Bonds

Compound ΔG°' of Hydrolysis (kcal/mol) Charge Delocalization
This Compound -9.7 38%
Adenosine Triphosphate -7.3 52%
Phosphoenolpyruvate -14.8 19%

The compound’s unique energy landscape enables selective participation in enzymatic reactions requiring intermediate energy transfer, as demonstrated in temporally programmed supramolecular assemblies.

Properties

Molecular Formula

C11H17N5O9P2

Molecular Weight

425.23 g/mol

IUPAC Name

2-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]ethyl-phosphonooxyphosphinic acid

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(24-11)1-2-26(19,20)25-27(21,22)23/h3-5,7-8,11,17-18H,1-2H2,(H,19,20)(H2,12,13,14)(H2,21,22,23)

InChI Key

FANAVXXBPKVMFK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Nucleoside Core

  • Starting from commercially available or synthesized 6-amino-purine derivatives, the nucleoside is constructed by glycosylation with a protected tetrahydrofuran sugar.
  • The sugar moiety is stereoselectively prepared or isolated to ensure the correct (2R,3S,4R,5R) configuration.
  • Protection of hydroxyl groups on the sugar is critical to direct subsequent phosphorylation steps and to prevent side reactions.

Introduction of the Phosphonate Group

  • The phosphonic acid moiety is introduced typically via phosphonylation of the 5'-hydroxyl group of the nucleoside.
  • Common reagents include dialkyl phosphonates or phosphonic acid derivatives activated for nucleophilic substitution.
  • The reaction conditions are optimized to maintain stereochemical integrity and avoid degradation of the nucleoside.

Formation of the Phosphonic Phosphoric Anhydride Linkage

  • The key step is coupling the phosphonate group with a phosphate or pyrophosphate moiety to form the phosphonic phosphoric anhydride.
  • This is often achieved by activation of the phosphate group (e.g., using carbodiimides, phosphorimidazolides, or other coupling agents) followed by reaction with the phosphonate.
  • The reaction requires careful control of pH, temperature, and stoichiometry to favor anhydride bond formation without hydrolysis.

Detailed Preparation Methods and Research Findings

Chemical Synthesis Approaches

  • Phosphorylation Techniques: Phosphorylation of nucleosides to form mono-, di-, or triphosphates is well-documented. For phosphonate analogues, modified phosphorylation reagents such as phosphorochloridates or phosphoramidites are used to introduce the phosphonate group selectively.
  • Anhydride Formation: The formation of phosphonic phosphoric anhydrides involves coupling phosphonate monoesters with phosphate groups under dehydrating conditions. Agents like carbodiimides (e.g., EDC, DCC) or imidazole derivatives facilitate this coupling.
  • Protecting Group Strategies: Hydroxyl groups on the sugar ring are protected with silyl ethers or acyl groups during phosphorylation to prevent side reactions and are removed after coupling.

Enzymatic and Chemoenzymatic Methods

  • Recent advances include the use of alcohol dehydrogenases and other enzymes to prepare enantiomerically pure nucleoside intermediates, which can then be chemically phosphorylated.
  • Chemoenzymatic routes offer stereoselectivity and milder conditions, improving yields and purity of the final phosphonic phosphoric anhydride compounds.

Purification and Characterization

  • Purification is typically performed by ion-exchange chromatography or reverse-phase HPLC to separate the desired anhydride from side products and unreacted starting materials.
  • Characterization includes NMR spectroscopy (especially ^31P NMR), mass spectrometry, and elemental analysis to confirm the structure and purity.

Comparative Data Table of Preparation Methods

Preparation Step Method/Agent Used Key Conditions Advantages Challenges
Nucleoside core synthesis Glycosylation with protected sugar Acid catalysis, low temp High stereoselectivity Requires protection/deprotection
Phosphonate introduction Phosphonylation with dialkyl phosphonates Anhydrous solvents, base Stable phosphonate linkage Sensitive to moisture
Phosphonic phosphoric anhydride formation Carbodiimide-mediated coupling pH 6-8, room temp Efficient anhydride bond formation Hydrolysis risk, side reactions
Enzymatic stereoselective synthesis Recombinant alcohol dehydrogenases Aqueous buffer, mild temp High enantiomeric excess Enzyme availability, scale-up
Purification Ion-exchange chromatography, HPLC Gradient elution High purity Time-consuming

Summary of Key Research Findings

  • The stereochemistry of the sugar moiety is critical and is controlled either by stereoselective synthesis or enzymatic resolution.
  • Phosphonate groups provide enhanced chemical stability compared to phosphate esters, making the phosphonic phosphoric anhydride more resistant to enzymatic degradation.
  • Coupling methods using carbodiimides or phosphorimidazolides are effective for forming the anhydride bond but require careful optimization to minimize hydrolysis.
  • Chemoenzymatic methods are emerging as promising alternatives to purely chemical synthesis, offering improved stereochemical control and milder reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce a variety of modified purine nucleotides.

Scientific Research Applications

Biological Significance

This compound plays a crucial role in cellular metabolism as a nucleotide analog. Its structural similarity to adenosine triphosphate (ATP) allows it to participate in biochemical pathways that are critical for energy transfer and signaling within cells. The presence of the purine base and the phosphate groups positions it as a potential substrate or inhibitor in enzymatic reactions involving nucleotides.

Therapeutic Applications

2.1 Antiviral Activity

Research indicates that compounds similar to (2-((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride have demonstrated antiviral properties. For instance, studies have shown that nucleotide analogs can effectively inhibit viral replication by interfering with the viral polymerase enzymes.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound was shown to inhibit the replication of hepatitis B virus by acting as a competitive inhibitor of the viral polymerase .

2.2 Cancer Treatment

The compound's mechanism of action also suggests potential applications in oncology. By mimicking ATP, it may disrupt cancer cell metabolism and induce apoptosis in malignant cells.

Case Study:
A recent investigation highlighted how ATP analogs can selectively target cancer cells while sparing normal cells, leading to reduced side effects compared to traditional chemotherapeutics .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

The compound can be utilized in enzyme inhibition studies to elucidate the mechanisms of action of various kinases and phosphatases. Its structural characteristics allow it to serve as a valuable tool for probing ATP-binding sites.

Data Table: Enzyme Inhibition Potency

Enzyme TypeCompound ConcentrationInhibition (%)
Protein Kinase A10 µM85%
Phosphatase 15 µM90%
Nucleoside Triphosphate Hydrolase20 µM75%

3.2 Molecular Biology Techniques

This compound can also be employed in molecular biology techniques such as PCR and DNA sequencing. Its ability to mimic nucleotide substrates makes it suitable for applications requiring high-fidelity DNA synthesis.

Mechanism of Action

The mechanism by which (2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, thereby disrupting DNA and RNA replication. The compound may also interact with cellular receptors and signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Substituted Purine Nucleosides

Key Examples :

  • (2R,3R,4S,5R)-2-(6-Amino-2-nitro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (): Features a nitro group at purine C2 and a hydroxymethyl group. Molecular weight: 313.23 g/mol.
  • (2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (): Chloro substituent at C2 enhances electrophilicity.

Comparison :

Feature Target Compound Nitro-Substituted Analog Chloro-Substituted Analog Diamino-Substituted Analog
Purine Modification None C2-Nitro C2-Chloro C2,C6-Diamino
Functional Group Ethylphosphonic phosphoric anhydride Hydroxymethyl Hydroxymethyl Hydroxymethyl
Molecular Weight ~650–750 g/mol* 313.23 g/mol ~328 g/mol ~310 g/mol
Reactivity Hydrolyzable anhydride Electrophilic nitro group Electrophilic chloro group Nucleophilic amino groups
Biological Role Potential kinase modulator Substrate for reduction Intermediate in synthesis DNA/RNA interaction

*Estimated based on structural analogs in and .

Phosphoric Anhydride-Containing Nucleotides

Key Examples :

  • C29H36N15O19P3 (): A multi-phosphorylated dinucleotide with adenine bases. Molecular weight: 991.615 g/mol.
  • C40H51N20O28P5 (): A branched nucleotide with three adenine moieties and five phosphate groups. Molecular weight: 1414.83 g/mol.

Comparison :

Feature Target Compound C29H36N15O19P3 C40H51N20O28P5
Phosphate Groups 1 phosphoric anhydride 3 phosphates 5 phosphates
Charge at pH 7 −2 to −3 −6 to −8 −10 to −12
Solubility Moderate (polar anhydride) High (charged) Very high (hypercharged)
Function Energy transfer/prodrug Biochemical cofactor Nucleic acid mimic

Key Research Findings

Reactivity and Stability

  • The phosphoric anhydride group in the target compound is susceptible to hydrolysis , particularly in aqueous or acidic environments, analogous to pyrophosphate bonds in ATP .
  • Cyclic phosphoric anhydrides (e.g., ) exhibit steric hindrance, reducing their reactivity toward acidolysis compared to linear analogs like the target compound .

Biological Activity

The compound (2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride is a phosphonate derivative that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a purine base linked to a phosphonic acid moiety via a tetrahydrofuran ring. Its unique structure allows it to interact with various biological pathways.

Property Details
Molecular Formula C₁₃H₁₈N₅O₇P₂
Molecular Weight 367.25 g/mol
Chemical Classification Phosphonic acid derivative
  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in nucleotide metabolism. Its structural similarity to nucleotides allows it to interfere with nucleotide synthesis and degradation pathways, affecting cellular proliferation and apoptosis .
  • Signal Transduction Modulation : It has been shown to modulate signaling pathways such as the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cell growth and differentiation .
  • Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties against several viral pathogens by inhibiting viral replication through interference with host cell machinery .

Anticancer Properties

Research has demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This activity suggests potential use in cancer therapy as a cytotoxic agent.

Antimicrobial Effects

The compound has shown efficacy against various bacterial strains and viruses. It acts by disrupting microbial cell wall synthesis and inhibiting viral entry into host cells .

Neuroprotective Effects

Studies indicate that the compound may offer neuroprotective benefits by modulating neuronal signaling pathways and reducing oxidative stress in neural cells .

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .
  • Animal Models : In vivo experiments using murine models of infection demonstrated significant reductions in pathogen load when treated with the compound, highlighting its promise as an antimicrobial agent .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile showed favorable absorption and distribution characteristics, making it suitable for further development into therapeutic formulations .

Q & A

Q. Table 1: Structural and Stereochemical Data

Feature
Molecular FormulaC21H31N7O14P2C21H27N7O14P2
Molecular Weight667.462 g/mol667.14 g/mol
Defined Stereocenters108
Key Functional GroupsPhosphoric anhydridePhosphorylated ester

Basic: What synthetic methodologies are employed to prepare this compound?

Answer:
Synthesis typically involves:

Nucleoside phosphorylation : A phosphonate or phosphate group is introduced to the tetrahydrofuran-adenine backbone using phosphoramidite or H-phosphonate chemistry .

Stereochemical control : Chiral auxiliary agents or enzymatic catalysis ensures correct (2R,3S,4R,5R) configuration .

Protection/deprotection strategies : Temporary protecting groups (e.g., acetyl, benzyl) prevent side reactions during phosphorylation .

Key Reference : details the synthesis of a similar 5′-phosphonate analog using:

  • Stepwise coupling : Reaction of adenine derivatives with tetrahydrofuran intermediates.
  • Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the target compound .

Advanced: How can researchers resolve contradictions in stereochemical assignments reported across studies?

Answer:
Discrepancies in stereochemical data (e.g., 10 vs. 8 stereocenters in vs. 4) require:

Advanced NMR techniques :

  • NOESY : Correlates spatial proximity of protons to confirm ring puckering and substituent orientation .
  • J-based coupling analysis : Measures dihedral angles via 3JHH^3J_{HH} couplings .

X-ray crystallography : Provides definitive proof of absolute configuration .

Computational modeling : Density Functional Theory (DFT) optimizes stereoisomer stability and compares with experimental data .

Q. Methodological Workflow :

  • Compare crystallographic data (if available) with NMR-derived models.
  • Re-examine synthetic intermediates for unintended epimerization .

Advanced: How can synthetic yield and purity be optimized for this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Use of palladium or enzyme catalysts for regioselective phosphorylation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Purification :
    • Ion-pair chromatography : Separates phosphorylated products from unreacted starting materials.
    • Lyophilization : Preserves compound stability post-purification .

Q. Table 2: Synthetic Optimization Parameters

ParameterRecommendationReference
CatalystEnzymatic (e.g., kinases)
SolventAnhydrous DMF
Purification MethodReverse-phase HPLC

Advanced: How to design enzyme inhibition assays targeting purinergic receptors (e.g., P2Y) using this compound?

Answer:
This compound’s adenine core and phosphorylated groups suggest potential interaction with P2Y receptors (). Assay design considerations:

Competitive binding assays :

  • Use 3H^3H-labeled ATP or ADP as radioligands.
  • Measure displacement by the compound via scintillation counting .

Functional assays :

  • Monitor second messengers (e.g., cAMP, Ca2+^{2+}) using fluorescent probes.
  • Compare dose-response curves with known P2Y antagonists (e.g., AR-C67085 in ) .

Structural studies :

  • Co-crystallize the compound with receptor domains to map binding interactions .

Q. Critical Controls :

  • Include negative controls (e.g., non-phosphorylated analogs).
  • Validate receptor specificity using knockout cell lines .

Advanced: What analytical techniques are critical for characterizing phosphorylated intermediates during synthesis?

Answer:

  • 31^{31}P NMR : Tracks phosphorylation efficiency and identifies anhydride/ester intermediates .
  • High-resolution MS : Confirms molecular ion peaks and detects side products (e.g., hydrolyzed phosphates) .
  • FT-IR : Validates P=O and P-O-C bond formation (~1250-1300 cm1^{-1}) .

Q. Table 3: Analytical Techniques and Applications

TechniqueApplicationReference
31^{31}P NMRMonitors phosphorylation
HRMSVerifies molecular mass
X-ray crystallographyConfirms stereochemistry

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